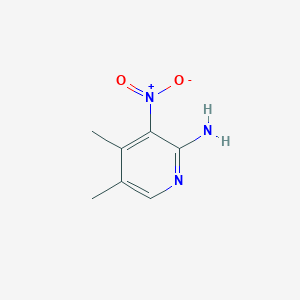
4,5-Dimethyl-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions, a nitro group at the 3 position, and an amino group at the 2 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4,5-dimethylpyridine followed by amination. One common method involves the reaction of 4,5-dimethylpyridine with nitric acid to introduce the nitro group at the 3 position. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-3-nitropyridin-2-amine undergoes various types of chemical reactions including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,5-Dimethyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4,5-Dimethyl-3-nitropyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4,5-Dimethyl-3-nitropyridine: Lacks the amino group at the 2 position.
3-Nitropyridine: Lacks the methyl groups at the 4 and 5 positions.
Uniqueness
4,5-Dimethyl-3-nitropyridin-2-amine is unique due to the combination of its functional groups The presence of both nitro and amino groups on the pyridine ring allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
4,5-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3,(H2,8,9) |
Clave InChI |
ZBJILFVTBNHQOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)


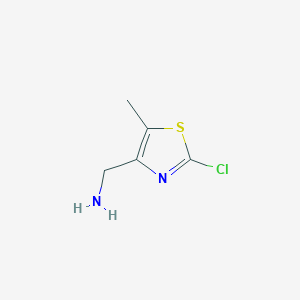
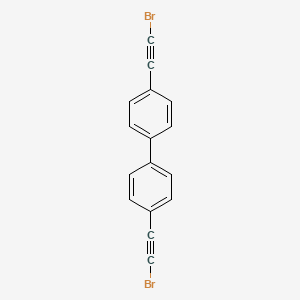
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
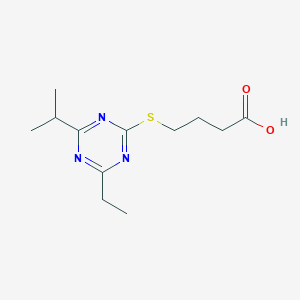
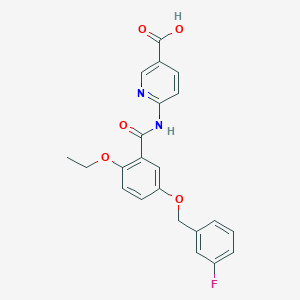
![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)


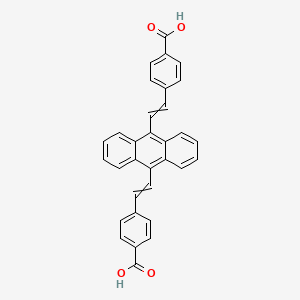
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
